6-(4-BOC-Aminophenyl)nicotinic acid
Description
6-(4-BOC-Aminophenyl)nicotinic acid is a chemically modified derivative of nicotinic acid (vitamin B3), featuring a tert-butoxycarbonyl (BOC)-protected aminophenyl group at the 6-position of the pyridine ring. This structural modification aims to enhance stability, bioavailability, or receptor specificity compared to unmodified nicotinic acid. The BOC group serves as a protective moiety for the amine, which can be deprotected in vivo or during synthesis to release the active compound.
Properties
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-7-4-11(5-8-13)14-9-6-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYCAJKDNLKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Exchange and Halogenation
The process begins with 2,5-dibromopyridine, which undergoes regioselective Grignard exchange using isopropyl magnesium chloride in tetrahydrofuran (THF) under a copper(I) bromide catalyst. Subsequent reaction with methyl chloroformate yields 6-bromonicotinic acid methyl ester, which is hydrolyzed to the free acid using potassium hydroxide (Scheme 1).
Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuBr (5 mol%) | |
| Solvent | THF | |
| Temperature | 0–25°C (Grignard), 80°C (ester) | |
| Yield | 85–90% |
This method avoids hazardous permanganate oxidations and achieves >99% regioselectivity for the 6-bromo isomer.
Step 2: Suzuki-Miyaura Coupling to Introduce 4-Nitrophenyl Group
Palladium-Catalyzed Cross-Coupling
6-Bromonicotinic acid reacts with 4-nitrophenylboronic acid in a Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) (2 mol%) and sodium carbonate in a 1,4-dioxane/water mixture (Scheme 2).
Optimized Parameters:
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl bond.
Step 3: Catalytic Hydrogenation to 4-Aminophenyl Derivative
Nitro Group Reduction
The nitro group in 6-(4-nitrophenyl)nicotinic acid is reduced to an amine using 10% palladium on carbon (Pd/C) under hydrogen gas (0.8–1.0 MPa) in methanol at 60°C.
Critical Data:
This step avoids the safety risks of nitration reactions and achieves complete conversion within 5–7 hours.
Step 4: BOC Protection of the Amino Group
Di-tert-Butyl Dicarbonate Reaction
The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in toluene at 80–100°C with ammonium chloride as a catalyst, yielding 6-(4-BOC-aminophenyl)nicotinic acid (Scheme 3).
Key Observations:
The BOC group enhances solubility for subsequent purification via recrystallization in n-heptane.
Optimization and Challenges in the Synthesis
Regioselectivity in Halogenation
The use of CuBr in THF ensures >99% selectivity for the 6-bromo isomer, critical for downstream coupling. Competing 2-bromo byproducts are minimized to <1% through controlled Grignard addition rates.
Scientific Research Applications
6-(4-BOC-Aminophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-BOC-Aminophenyl)nicotinic acid involves its interaction with specific molecular targets. The BOC group protects the amine, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Nicotinic Acid (Pyridine-3-carboxylic Acid)
Structural Differences: Nicotinic acid lacks the 6-(4-BOC-aminophenyl) substituent, featuring only a carboxyl group at the 3-position of the pyridine ring. Pharmacological Effects:
- Hyperphosphatemia : Reduces serum phosphorus by inhibiting sodium-dependent phosphate transporters in the intestines. Meta-analyses show a 26% reduction in triglycerides (TG) and 63% increase in HDL after 8 weeks of treatment in dialysis patients .
- Side Effects : Diarrhea incidence increases by 8%, with total adverse events at 41% .
Clinical Use : Approved for dyslipidemia and off-label use in hyperphosphatemia.
Nicotinamide (Niacinamide)
Structural Differences : The carboxyl group of nicotinic acid is replaced by an amide group.
Pharmacological Effects :
Xanthinol Nicotinate
Structural Differences : A xanthine derivative coupled with nicotinic acid, enhancing cerebral bioavailability.
Pharmacological Effects :
6-Substituted Nicotinic Acid Derivatives
Examples include 6-amino-4-methylnicotinic acid (similarity score: 0.88) and 6-(4-methylpiperazin-1-yl)nicotinic acid (similarity score: 0.76) . Key Features:
- Substitutions at the 6-position alter receptor binding and metabolic stability. For instance, the BOC group in 6-(4-BOC-aminophenyl)nicotinic acid may delay degradation, prolonging therapeutic effects compared to unprotected amines .
- Molecular weight (237.06 g/mol for (4-Boc-Aminophenyl)boronic acid vs. 123.11 g/mol for nicotinic acid) impacts pharmacokinetics .
Pharmacological and Chemical Comparisons
Table 1: Comparative Properties of 6-(4-BOC-Aminophenyl)nicotinic Acid and Analogs
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 6-(4-BOC-Aminophenyl)nicotinic acid, and how do functional groups influence reaction design?
- The synthesis typically involves BOC protection of the amine group on the phenyl ring before introducing the nicotinic acid moiety. A common approach is coupling a BOC-protected aminophenylboronic acid (e.g., 4-Boc-aminophenylboronic acid) with halogenated nicotinic acid derivatives via Suzuki-Miyaura cross-coupling . The BOC group prevents undesired side reactions during subsequent functionalization. Post-coupling, deprotection under acidic conditions (e.g., TFA) yields the free amine, which may require re-protection depending on downstream applications.
Q. How can researchers optimize purification of 6-(4-BOC-Aminophenyl)nicotinic acid to ensure high purity (>95%)?
- Chromatographic techniques (HPLC, flash chromatography) with polar stationary phases (e.g., C18 silica) are critical. Adjusting solvent gradients (water/acetonitrile with 0.1% formic acid) improves resolution. For intermediates, recrystallization from ethanol/water mixtures enhances purity by removing unreacted boronic acids or coupling byproducts . Purity validation via NMR (e.g., absence of residual solvents) and LC-MS (monitoring [M+H]+ ions) is recommended .
Q. What spectroscopic methods are most effective for characterizing structural features of this compound?
- 1H/13C NMR : The BOC group’s tert-butyl protons (δ ~1.3 ppm) and carbamate carbonyl (δ ~155 ppm) confirm protection. Aromatic protons from the nicotinic acid (δ 7.5–9.0 ppm) and phenyl ring (δ 7.0–7.5 ppm) validate connectivity . FT-IR identifies carboxylic acid (1700–1720 cm⁻¹) and carbamate (1680–1700 cm⁻¹) stretches. HRMS ensures accurate mass matching (<2 ppm error) .
Advanced Research Questions
Q. How do reaction conditions (e.g., pH, temperature) impact the stability of 6-(4-BOC-Aminophenyl)nicotinic acid during storage and experimental use?
- The BOC group is stable under neutral to slightly acidic conditions but hydrolyzes in strong acids (e.g., TFA) or prolonged basic environments. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in anhydrous DMSO at –20°C. In aqueous buffers (pH 7.4), aggregation may occur; sonication or co-solvents (e.g., 10% DMSO) improve solubility .
Q. What strategies can resolve contradictions in biological activity data between 6-(4-BOC-Aminophenyl)nicotinic acid and its deprotected analog?
- Dose-response assays comparing BOC-protected vs. free amine forms are essential. For example, the BOC group may sterically hinder receptor binding, reducing activity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like nicotinic acetylcholine receptors. Experimental validation via SPR or ITC quantifies binding kinetics . If discrepancies persist, consider metabolite profiling (LC-MS/MS) to detect in situ deprotection .
Q. How can researchers design SAR studies to explore the role of the BOC group in modulating pharmacological properties?
- Synthesize analogs with alternative protecting groups (e.g., Fmoc, Ac) or substituents (e.g., methyl, halogen) on the phenyl ring. In vitro assays (e.g., enzyme inhibition, cellular uptake) paired with computational QSAR models identify critical steric/electronic parameters. For instance, bulkier groups may reduce membrane permeability (logP via HPLC), while electron-withdrawing substituents enhance metabolic stability .
Q. What advanced analytical techniques are required to identify degradation products under oxidative conditions?
- LC-HRMS/MS with collision-induced dissociation (CID) fragments degradants. For example, oxidation of the nicotinic acid moiety generates hydroxylated byproducts (m/z +16). EPR spectroscopy detects radical intermediates during peroxomonosulfate-mediated oxidation . X-ray crystallography of co-crystals with stabilizing agents (e.g., cyclodextrins) reveals structural vulnerabilities .
Q. How can computational modeling predict interactions between 6-(4-BOC-Aminophenyl)nicotinic acid and biological targets?
- Density Functional Theory (DFT) calculates electrostatic potentials to map nucleophilic/electrophilic regions. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess binding stability in lipid bilayers or protein pockets. For neuropharmacology targets, homology modeling of nicotinic receptors (e.g., α4β2 subtype) identifies key hydrogen bonds (e.g., with Asp-195) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
